![molecular formula C20H22N4O2 B5555101 6-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5555101.png)

6-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

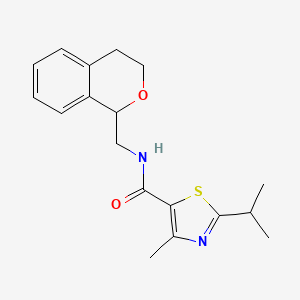

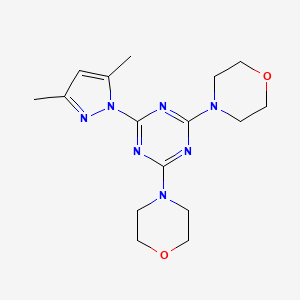

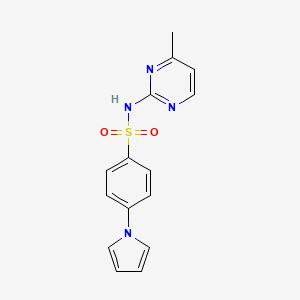

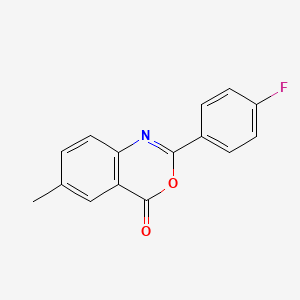

6-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 350.17427596 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification Techniques

Research into the chemical synthesis and modification of imidazo[1,2-a]pyridine derivatives, such as 6-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine, has shown significant advancements in creating efficient routes for the construction of these compounds. The development of copper-catalyzed selective cross-coupling methods has enabled the synthesis of C-3 carbonyl imidazo[1,2-a]pyridine derivatives, highlighting their importance in natural products and pharmaceuticals (Lei et al., 2016). Additionally, novel synthesis techniques involving water-mediated hydroamination and silver-catalyzed aminooxygenation have been developed to synthesize methylimidazo[1,2-a]pyridines, expanding the versatility and accessibility of these compounds for further applications (Mohan, Rao, & Adimurthy, 2013).

Applications in Material Science and Catalysis

Imidazo[1,2-a]pyridine scaffolds have also found applications beyond pharmaceuticals, notably in material science and catalysis. The development of N-heterocyclic 'pincer' dicarbene complexes of cobalt, utilizing imidazo[1,2-a]pyridine derivatives, has shown potential in organometallic chemistry for new catalytic processes (Danopoulos et al., 2004). These advancements underscore the versatility of imidazo[1,2-a]pyridine compounds in facilitating novel chemical reactions and potentially developing new materials.

Environmental and Electrochemical Studies

Recent studies have explored the use of imidazo[1,2-a]pyridine derivatives in environmental science, particularly in the development of lithium–oxygen battery electrolytes. The exploration of room temperature ionic liquids (RTILs), containing imidazo[1,2-a]pyridine structures, has contributed to understanding their thermal stability, ionic conductivity, and potential window, which are crucial parameters for the performance of Li–O2 batteries (Knipping et al., 2018). This research indicates the potential of imidazo[1,2-a]pyridine derivatives in enhancing the properties of electrolytes for next-generation battery technologies.

Biomedical Research and Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" due to its broad range of applications in medicinal chemistry, including anticancer, antimycobacterial, and antiviral activities. This has led to the structural modification of this scaffold to discover and develop novel therapeutic agents, with several marketed preparations such as zolimidine and zolpidem featuring this structure (Deep et al., 2016). The ongoing research into the modification and application of imidazo[1,2-a]pyridine derivatives demonstrates their significant potential in the development of new drugs and therapeutic strategies.

properties

IUPAC Name |

(6-methylimidazo[1,2-a]pyridin-2-yl)-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-15-7-8-19-22-18(13-24(19)11-15)20(25)23-10-4-6-17(12-23)26-14-16-5-2-3-9-21-16/h2-3,5,7-9,11,13,17H,4,6,10,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBYZIKCFOHMBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)N3CCCC(C3)OCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide](/img/structure/B5555026.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)

![2,5,6-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5555047.png)

![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)

![5-bromo-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B5555068.png)

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5555090.png)

![1-(ethylsulfonyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5555095.png)

![N'-[4-(dimethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5555097.png)